molecular formula C14H18N2O5 B5449173 5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoic acid

5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoic acid

Cat. No.: B5449173
M. Wt: 294.30 g/mol
InChI Key: WQJHUGKCEANMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoic acid is a compound that features a furan ring, a piperazine ring, and a pentanoic acid moiety

Preparation Methods

The reaction conditions often require the use of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of furan and piperazine derivatives with

Properties

IUPAC Name

5-[4-(furan-2-carbonyl)piperazin-1-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c17-12(4-1-5-13(18)19)15-6-8-16(9-7-15)14(20)11-3-2-10-21-11/h2-3,10H,1,4-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJHUGKCEANMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCCC(=O)O)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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